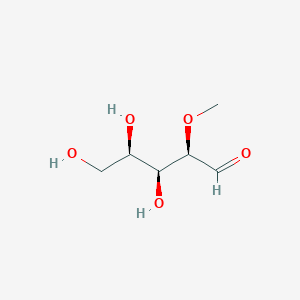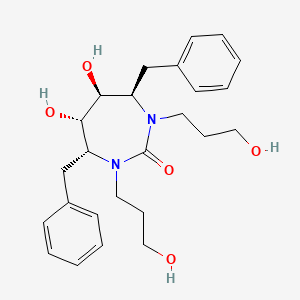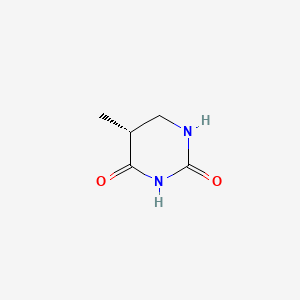
Benzoic acid, 2-(((2-chloroethyl)nitrosoamino)carbonyl)hydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 2-(((2-chloroethyl)nitrosoamino)carbonyl)hydrazide is a complex organic compound with significant applications in various fields. This compound is known for its unique chemical structure, which includes a benzoic acid moiety linked to a nitrosoamino group via a carbonyl hydrazide linkage. Its distinct structure allows it to participate in a variety of chemical reactions and makes it valuable in scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-(((2-chloroethyl)nitrosoamino)carbonyl)hydrazide typically involves the reaction of benzoic acid derivatives with hydrazides and nitroso compounds. One common method includes the reaction of benzoic acid hydrazide with 2-chloroethyl isocyanate, followed by nitrosation to introduce the nitroso group. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process typically includes steps such as mixing, heating, and purification through crystallization or chromatography. The use of advanced analytical techniques ensures the quality and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Benzoic acid, 2-(((2-chloroethyl)nitrosoamino)carbonyl)hydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amino group.
Substitution: The chloroethyl group can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired product but often involve specific temperatures, pH levels, and solvents.
Major Products Formed
The major products formed from these reactions include various substituted benzoic acid derivatives, nitroso compounds, and amino derivatives. These products have distinct properties and applications in different fields.
Applications De Recherche Scientifique
Benzoic acid, 2-(((2-chloroethyl)nitrosoamino)carbonyl)hydrazide has numerous applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment due to its ability to interfere with cellular processes.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of benzoic acid, 2-(((2-chloroethyl)nitrosoamino)carbonyl)hydrazide involves its interaction with cellular components. The nitroso group can form reactive intermediates that interact with nucleophilic sites in proteins and DNA, leading to cellular damage and apoptosis. This mechanism is particularly relevant in its potential anticancer activity, where it targets rapidly dividing cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoic acid hydrazide: Lacks the nitroso and chloroethyl groups, making it less reactive.
2-Chloroethyl isocyanate: Contains the chloroethyl group but lacks the benzoic acid and nitroso components.
Nitrosobenzene: Contains the nitroso group but lacks the hydrazide and chloroethyl components.
Uniqueness
Benzoic acid, 2-(((2-chloroethyl)nitrosoamino)carbonyl)hydrazide is unique due to its combination of functional groups, which confer distinct reactivity and biological activity. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industry.
This detailed article provides a comprehensive overview of this compound, highlighting its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
147217-61-6 |
|---|---|
Formule moléculaire |
C10H11ClN4O3 |
Poids moléculaire |
270.67 g/mol |
Nom IUPAC |
3-benzamido-1-(2-chloroethyl)-1-nitrosourea |
InChI |
InChI=1S/C10H11ClN4O3/c11-6-7-15(14-18)10(17)13-12-9(16)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,12,16)(H,13,17) |
Clé InChI |
VJSWMONHDCQBKG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)NNC(=O)N(CCCl)N=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![9-propyl-8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tetraene](/img/structure/B12709849.png)









